6,7-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Description
The compound “6,7-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline” is a complex organic molecule. It has a molecular formula of C18H14Cl2N2O2 and a molecular weight of 361.22 . The structure of the compound includes a cyclopenta[c]quinoline core with two chlorine atoms at positions 6 and 7, a nitrophenyl group at position 4, and a tetrahydro-3H group .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopenta[c]quinoline core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring . The compound also features a nitrophenyl group at position 4 and two chlorine atoms at positions 6 and 7 .Future Directions
The future research directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by quinoline derivatives , this compound could potentially serve as a lead compound for the development of new drugs or therapeutic agents. Further studies could also explore its physical and chemical properties in more detail.
Properties
IUPAC Name |
6,7-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-15-9-8-14-12-2-1-3-13(12)17(21-18(14)16(15)20)10-4-6-11(7-5-10)22(23)24/h1-2,4-9,12-13,17,21H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJKTDFWUDJHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC(=C3Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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